Cyclosporine metabolite M21

Descripción general

Descripción

Cyclosporine Metabolite M21 Description

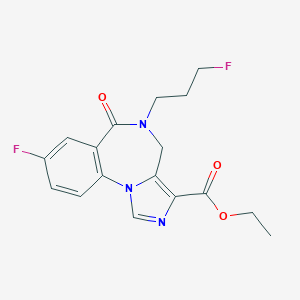

Cyclosporine (CsA) is a well-known immunosuppressive drug used primarily in post-allograft transplant patients to prevent rejection. Among its metabolites, M21 has been identified as a significant byproduct present in the blood of renal allograft recipients . M21, along with M17 and M1, are primary metabolites of CsA, with M17 being the predominant one in the blood samples studied . The metabolite M21 has been found to exhibit immunosuppressive properties, albeit to a lesser extent than CsA and some other metabolites .

Synthesis Analysis

The synthesis of M21, as with other cyclosporine metabolites, occurs through the metabolic processes in the body post-administration of cyclosporine. The metabolites are primarily formed via enzymatic oxidation at specific sites of the peptide subunits of the parent drug . M21, in particular, is a result of N-demethylation of the N-methylleucine 4 in cyclosporine .

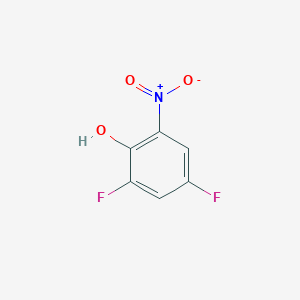

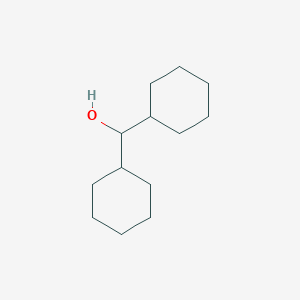

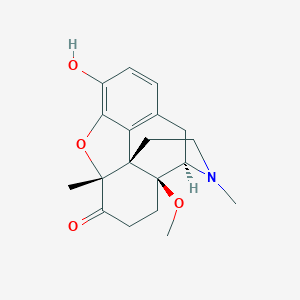

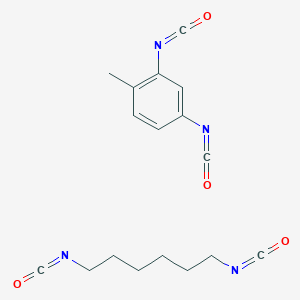

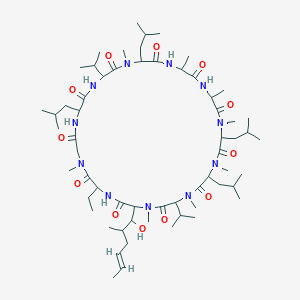

Molecular Structure Analysis

The structural elucidation of M21 has been achieved through various spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry (MS). These metabolites retain the cyclic oligopeptide structure of cyclosporine, with modifications such as N-demethylation distinguishing them from the parent compound .

Chemical Reactions Analysis

The metabolite M21 is a product of the body's metabolic reactions to cyclosporine, involving specific enzymatic actions that lead to N-demethylation. The exact biochemical pathways and enzymes responsible for this transformation have been studied to understand the pharmacokinetics and dynamics of cyclosporine and its metabolites .

Physical and Chemical Properties Analysis

While the physical and chemical properties of M21 are not detailed in the provided papers, it can be inferred that they would be similar to those of cyclosporine, given the retention of the cyclic oligopeptide structure. However, the modifications due to metabolism, such as N-demethylation, would likely alter some properties such as solubility, stability, and reactivity .

Relevant Case Studies

In the context of renal allograft recipients, the presence and concentration of M21 and other metabolites like M17 and M1 have been monitored. M21 was found at levels up to 100 ng/ml in the blood of these patients . The immunosuppressive activity of M21, although less than that of CsA and M17, suggests that it may play a role in the overall immunosuppressive effect observed in patients taking cyclosporine . The in vitro studies have shown that M21 can inhibit the response of human mononuclear cells, indicating its potential contribution to the immunopharmacology of CsA .

Aplicaciones Científicas De Investigación

Metabolite Identification and Monitoring

- Cyclosporin A (CyA) and its metabolites, including M21, are critical in immunosuppressive therapy. Monitoring the concentrations of these metabolites helps in understanding and managing their nephrotoxic, hepatotoxic, and neurotoxic side effects. High individual variations in metabolite concentrations like M21 have been observed in patients, making it essential to monitor these levels for effective therapeutic management (Khoschsorur et al., 1998).

Metabolite Impact on Immunosuppressive Activity

- Cyclosporine's immunosuppressive action is attributed to its ability to inhibit the enzyme calcineurin phosphatase. The influence of various cyclosporine metabolites, including M21, on this inhibitory action has been a subject of study. Although there is no consensus on the clinical significance of metabolites like M21, their role in cyclosporine's immunosuppressive activity has been acknowledged. The correlation between calcineurin phosphatase inhibition and concentrations of cyclosporine metabolites, including M21, has been observed, suggesting a potential immunosuppressive role of these metabolites (Karamperis et al., 2006).

Metabolite Correlation with Organ Function Post-Transplant

- After organ transplants, the monitoring of cyclosporine metabolites, including M21, can provide insights into organ function and the risk of organ rejection. For instance, in liver graft patients, a parallel trend between cyclosporine metabolites like M21 and bilirubin concentrations has been noted. This correlation can act as an indicator of impaired cyclosporine elimination and hence the need for close monitoring of these metabolite levels (Christians et al., 1995).

Metabolite Patterns in Disease Conditions

- The patterns of cyclosporine metabolites, including M21, vary in patients with different diseases and conditions. For instance, in patients with acute GVHD and liver dysfunction post-allogeneic BMT, specific cyclosporine metabolites like M21 were found to be significantly elevated. This suggests a potential for using metabolite patterns as biomarkers for certain disease states or complications post-transplant (Christians et al., 1993).

Direcciones Futuras

Propiedades

IUPAC Name |

30-ethyl-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H109N11O12/c1-24-26-27-39(15)51(74)50-55(78)65-42(25-2)57(80)67(18)32-47(73)64-43(28-33(3)4)53(76)66-48(37(11)12)60(83)68(19)44(29-34(5)6)54(77)62-40(16)52(75)63-41(17)56(79)69(20)45(30-35(7)8)58(81)70(21)46(31-36(9)10)59(82)71(22)49(38(13)14)61(84)72(50)23/h24,26,33-46,48-51,74H,25,27-32H2,1-23H3,(H,62,77)(H,63,75)(H,64,73)(H,65,78)(H,66,76)/b26-24+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIRLHRXLLVIMF-SHHOIMCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1C(=O)N(CC(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H109N11O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1188.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclosporine metabolite M21 | |

CAS RN |

89270-23-5 | |

| Record name | Cyclosporine metabolite M21 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089270235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.